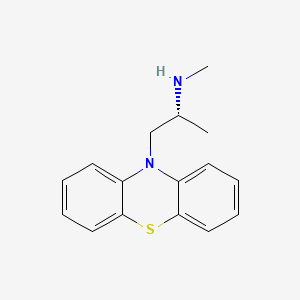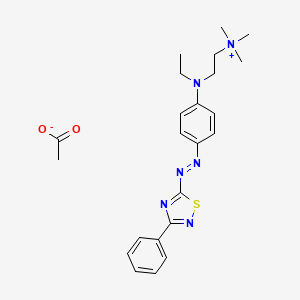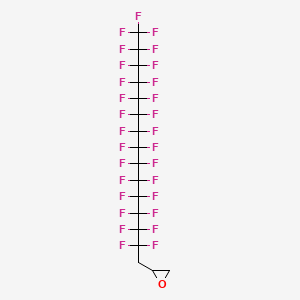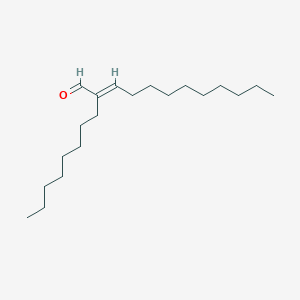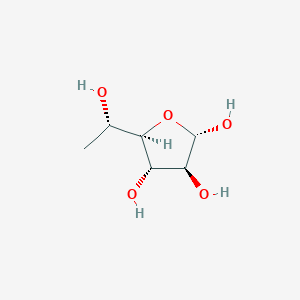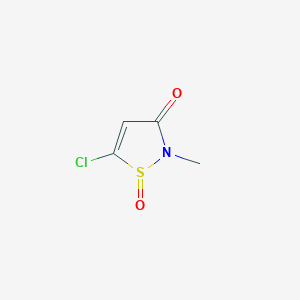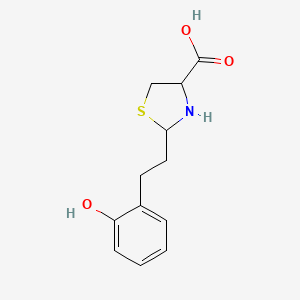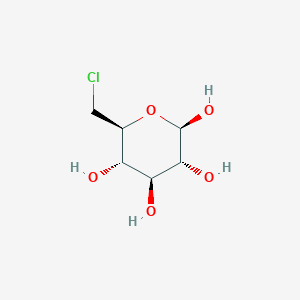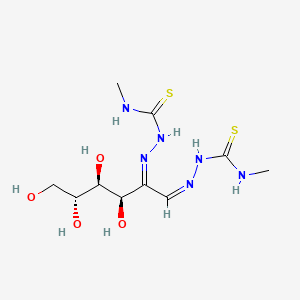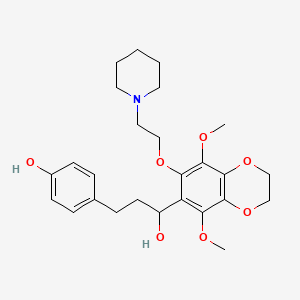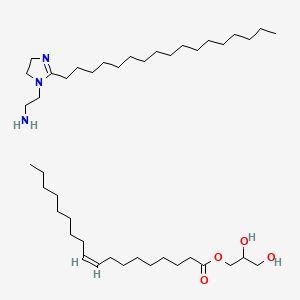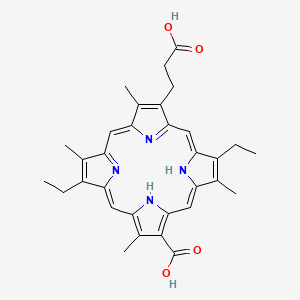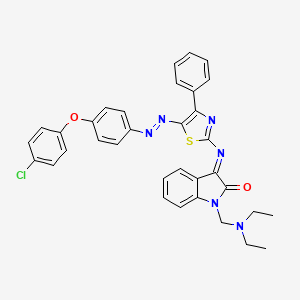
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” involves multiple steps, including the formation of the indole core, the introduction of the azo group, and the attachment of the thiazole and diethylamino groups. Typical reaction conditions may include:
Formation of Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Azo Group: The azo group can be introduced through diazotization followed by azo coupling reactions.
Attachment of Thiazole and Diethylamino Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にインドールコアまたはアゾ基で酸化反応を起こす可能性があります。
還元: 還元反応は、アゾ基を標的にし、対応するアミンに変換することができます。
置換: 求核または求電子置換反応は、分子上のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) または触媒を使用した水素ガス (H2) などの還元剤を使用できます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成され、還元によりアミンが生成される可能性があります。
4. 科学研究での用途
化学
複雑な分子の合成: この化合物は、より複雑な分子の合成のための構成要素として使用できます。
触媒: 触媒反応におけるリガンドとして役立つ可能性があります。
生物学
生物学的プローブ: この化合物は、そのユニークな構造により、生物学的プロセスを研究するためのプローブとして使用できます。
医学
創薬: その潜在的な生物活性により、創薬、特に特定の酵素や受容体を標的にする創薬の候補となっています。
産業
染料と顔料: 化合物中のアゾ基により、染料や顔料に使用することができます。
材料科学: 特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development: Its potential biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Dyes and Pigments: The azo group in the compound makes it suitable for use in dyes and pigments.
Materials Science: It can be used in the development of new materials with specific properties.
作用機序
「2H-インドール-2-オン, 1,3-ジヒドロ-3-((5-((4-(4-クロロフェノキシ)フェニル)アゾ)-4-フェニル-2-チアゾリル)イミノ)-1-((ジエチルアミノ)メチル)-」の作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、DNA などの分子標的に作用する可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、DNA へのインターカレーションなどがあります。
類似化合物との比較
類似化合物
インドール誘導体: インドール-3-酢酸やインドール-3-カルビノールなどの化合物。
アゾ化合物: アゾベンゼンやメチルオレンジなどの化合物。
チアゾール誘導体: チアゾールやベンゾチアゾールなどの化合物。
独自性
「2H-インドール-2-オン, 1,3-ジヒドロ-3-((5-((4-(4-クロロフェノキシ)フェニル)アゾ)-4-フェニル-2-チアゾリル)イミノ)-1-((ジエチルアミノ)メチル)-」の独自性は、複数の官能基を組み合わせた複雑な構造にあります。そのため、研究や産業におけるさまざまな用途に適しています。
特性
CAS番号 |
139032-29-4 |
|---|---|
分子式 |
C34H29ClN6O2S |
分子量 |
621.2 g/mol |
IUPAC名 |
(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(diethylaminomethyl)indol-2-one |
InChI |
InChI=1S/C34H29ClN6O2S/c1-3-40(4-2)22-41-29-13-9-8-12-28(29)31(33(41)42)37-34-36-30(23-10-6-5-7-11-23)32(44-34)39-38-25-16-20-27(21-17-25)43-26-18-14-24(35)15-19-26/h5-21H,3-4,22H2,1-2H3/b37-31+,39-38? |
InChIキー |
UQCLSHURQKILPA-JTJCPQIOSA-N |
異性体SMILES |
CCN(CC)CN1C2=CC=CC=C2/C(=N\C3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C1=O |
正規SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=NC3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


